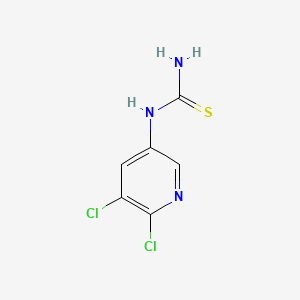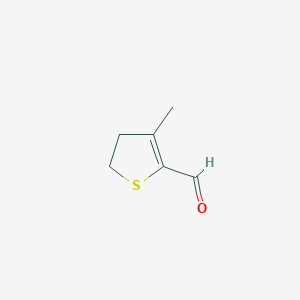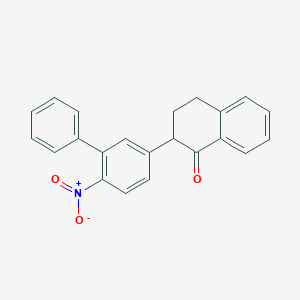
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is an organic compound that belongs to the class of tetralin derivatives. This compound is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a tetralin-1-one moiety. Tetralin derivatives are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where tetralin is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions in an inert solvent like dichloromethane .
Another approach involves the nitration of biphenyl followed by a coupling reaction with tetralin-1-one. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group onto the biphenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl-tetralin derivatives.
科学的研究の応用
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2-(6-Nitrobiphenyl-3-yl)tetralin-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A hydrocarbon with similar structural features but lacking the nitro and biphenyl groups.
Biphenyl: A simple aromatic compound with two connected benzene rings, lacking the tetralin moiety.
Nitrobenzene: An aromatic compound with a nitro group attached to a benzene ring, lacking the biphenyl and tetralin structures.
Uniqueness
2-(6-Nitrobiphenyl-3-yl)tetralin-1-one is unique due to its combination of a nitro-substituted biphenyl structure with a tetralin-1-one moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
特性
CAS番号 |
1451449-35-6 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC名 |
2-(4-nitro-3-phenylphenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H17NO3/c24-22-18-9-5-4-8-16(18)10-12-19(22)17-11-13-21(23(25)26)20(14-17)15-6-2-1-3-7-15/h1-9,11,13-14,19H,10,12H2 |
InChIキー |
HNIVDLCGXJHHMY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



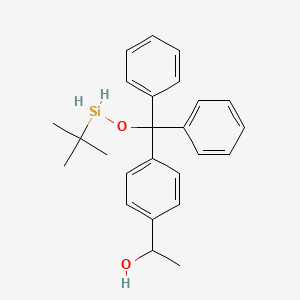


![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
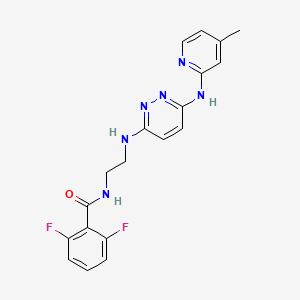
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)


![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)
